molecular formula C21H27ClN6O2 B2473770 7-butyl-8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898408-35-0

7-butyl-8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2473770
CAS No.: 898408-35-0
M. Wt: 430.94
InChI Key: WWRDIQCMVLOMTH-UHFFFAOYSA-N
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Description

7-butyl-8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27ClN6O2 and its molecular weight is 430.94. The purity is usually 95%.
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Scientific Research Applications

1. Antidepressant and Anxiolytic Properties

A study explored a range of arylpiperazine derivatives of purine-2,6-dione, including compounds structurally similar to the specified chemical, for their potential as ligands for various serotonin receptors. These compounds demonstrated antidepressant-like effects in tests like the forced swim test and exerted anxiolytic-like activity in the four-plate test in mice (Chłoń-Rzepa et al., 2013).

2. Anti-Mycobacterial Activity

Purine linked piperazine derivatives, similar to the chemical , were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis. These compounds were found to possess significant anti-mycobacterial activity, offering potential as new treatments for tuberculosis (Konduri et al., 2020).

3. Cardiovascular Activity

Compounds structurally related to the specified chemical, particularly those with alkylamino substitutions, were synthesized and tested for cardiovascular activities like antiarrhythmic and hypotensive effects. Some derivatives displayed significant prophylactic antiarrhythmic activity in experimental models (Chłoń-Rzepa et al., 2004).

4. Antihistaminic Activity

A series of theophylline and theobromine derivatives, similar to the specified compound, were synthesized and evaluated for antihistaminic activity. Some of these compounds showed effective inhibition of histamine-induced bronchospasm in animal models, suggesting potential applications in treating allergies and asthma (Pascal et al., 1985).

5. Anticancer Activity

In another study, purine derivatives structurally akin to the mentioned chemical were synthesized and tested against human cancer cell lines, including breast cancer cells. Certain compounds demonstrated promising anticancer activity, highlighting their potential as lead compounds in cancer treatment research (Sunagar et al., 2016).

6. Antidepressant-like Activity and Safety Profile

Two novel imidazopurine-2,4-dione derivatives, related to the specified chemical, were studied for antidepressant-like activity and safety profiles. These compounds, after administration in mice, exhibited antidepressant-like activity in the forced swim test and were found to have distinct pharmacological profiles, encouraging further research (Partyka et al., 2020).

Properties

IUPAC Name

7-butyl-8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-3-4-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)14-15-5-7-16(22)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRDIQCMVLOMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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